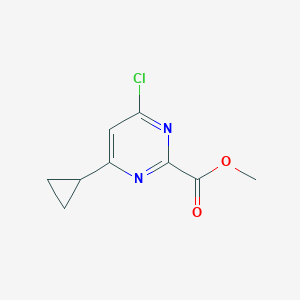

Methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate

Description

Methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate (CAS: 1529210-56-7) is a pyrimidine derivative characterized by a cyclopropyl substituent at the 6-position, a chlorine atom at the 4-position, and a methyl ester group at the 2-position. Its molecular weight is 212.63 g/mol, and it is reported to have a purity of 95% . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-14-9(13)8-11-6(5-2-3-5)4-7(10)12-8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRDUGYJMFDMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=N1)Cl)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate typically involves the reaction of 4-chloro-6-cyclopropylpyrimidine-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process likely involves large-scale esterification reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.

Hydrolysis: The major product is 4-chloro-6-cyclopropylpyrimidine-2-carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways . Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogs and Their Key Properties

The following table summarizes critical data for Methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate and its structural analogs:

Analysis of Substituent Effects

Cyclopropyl Group

The cyclopropyl substituent in this compound introduces steric hindrance and electron-withdrawing effects, which can influence reactivity and binding affinity in target molecules. This contrasts with 2-Chloro-6-methylpyrimidine-4-carboxylic acid (), where the methyl group offers less steric bulk and electron-donating properties.

Functional Group Variations

- Methyl Ester vs. Carboxylic Acid : The methyl ester in the parent compound enhances lipophilicity compared to the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which may improve membrane permeability in drug design .

- Carbamate vs.

Molecular Weight and Complexity

The pyridine-containing analog () has a significantly higher molecular weight (318.76 g/mol) due to its extended substituents, which may limit bioavailability but enhance target specificity. In contrast, the parent compound’s lower molecular weight (212.63 g/mol) suggests advantages in synthetic scalability .

Biological Activity

Methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate is a compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Pyrimidine derivatives, including this compound, are known for their potential in various therapeutic applications, including antimicrobial and anticancer properties. Research indicates that this compound exhibits significant biological activities through its interactions with specific molecular targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to alterations in cellular processes. For example, it has been noted that similar pyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway, which is essential for DNA synthesis and cell proliferation .

- Binding Affinity : The structural characteristics of the compound allow it to bind effectively to nucleic acids or proteins, modulating their functions. This binding can lead to the inhibition of cancer cell growth and proliferation .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Antimalarial Activity : A study investigated the inhibitory effects of pyrimidine derivatives on Plasmodium falciparum DHFR. This compound demonstrated promising inhibitory activity, suggesting its potential as an antimalarial agent .

- Anticancer Properties : Research on structurally related compounds indicated that this compound could inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values ranging from moderate to potent levels .

- Enzymatic Activity : The compound's ability to inhibit COX-2 was also examined, with results showing effective suppression comparable to established anti-inflammatory drugs. This suggests potential applications in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-6-cyclopropylpyrimidine-2-carboxylate, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as modified Biginelli or cyclocondensation protocols. For example, cyclopropyl-substituted pyrimidines are often prepared using thiourea derivatives and cyclopropane-containing aldehydes in one-pot reactions under acidic conditions . Purity optimization involves chromatographic techniques (e.g., silica gel column chromatography) and recrystallization using solvents like ethanol or ethyl acetate. Monitoring by TLC and HPLC (with UV detection at 254 nm) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize - and -NMR to confirm cyclopropyl (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and ester groups (e.g., δ 3.8–4.2 ppm for methyl ester) .

- FT-IR : Look for carbonyl stretches (C=O at ~1700 cm) and C-Cl vibrations (~750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Chlorinated pyrimidines may release toxic vapors upon decomposition. Waste must be segregated into halogenated organic waste containers and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered cyclopropyl groups) be resolved during structural refinement?

- Methodological Answer : Use SHELXL for refinement, employing constraints (e.g., DFIX for bond lengths) and disorder modeling. For cyclopropyl groups with partial occupancy, split positions into two or more components and refine occupancy factors iteratively. Validate with R (<0.05) and GooF (0.9–1.1) metrics .

Q. What strategies improve synthetic yield in cyclopropane-functionalized pyrimidine derivatives, and how can by-products be minimized?

- Methodological Answer :

- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance cyclopropane ring formation .

- Temperature Control : Maintain reaction temperatures between 60–80°C to avoid cyclopropane ring opening .

- By-Product Mitigation : Employ scavengers (e.g., molecular sieves) for water-sensitive intermediates and optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiourea) .

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in further functionalization of this compound?

- Methodological Answer : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the 4-chloro position shows high electrophilicity (f >0.1), making it prone to nucleophilic substitution. MD simulations (AMBER) can model solvent effects on reaction pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical -NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Recalculate shifts using PCM (Polarizable Continuum Model) in software like ACD/Labs to account for solvent polarity .

- Conformational Analysis : Perform rotational barrier calculations (e.g., via DFT) to identify dominant conformers affecting shift values .

Q. What experimental controls are essential when observing unexpected biological activity in pyrimidine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.